molecular formula C24H26N6 B2790969 N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946295-80-3

N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2790969
CAS No.: 946295-80-3
M. Wt: 398.514
InChI Key: IMXLJAUSQDKENI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine base of ATP . This molecular characteristic makes it a compound of significant interest for oncology research, particularly in the development of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is a key structural feature in known ATP-competitive inhibitors and is extensively investigated for targeting critical kinases involved in cell proliferation and survival, such as Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) . By mimicking adenine, this scaffold allows the compound to potentially bind to the ATP-binding site of these kinases, thereby inhibiting their activity and disrupting signaling pathways that drive cancer cell growth . Researchers utilize this and related compounds as valuable chemical tools to study cell cycle progression, apoptosis, and for the synthesis of more complex derivatives in the pursuit of novel therapeutic agents . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-17-11-12-19(15-18(17)2)26-22-21-16-25-30(20-9-5-3-6-10-20)23(21)28-24(27-22)29-13-7-4-8-14-29/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXLJAUSQDKENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound with the CAS number 946295-80-3, is a member of the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The structural features of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N4, with a molecular weight of 398.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a piperidine moiety and dimethylphenyl groups that may enhance its lipophilicity and receptor binding affinity.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. For instance, research indicates that certain pyrazole compounds can inhibit critical signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways . The specific compound has been evaluated in vitro against various cancer cell lines, demonstrating promising cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis via caspase activation
A549 (Lung)7.8Inhibition of EGFR signaling
HCT116 (Colon)6.5Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity can be attributed to the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Neuropharmacological Potential

The piperidine moiety in this compound suggests possible interactions with neurotransmitter receptors. Preliminary studies indicate that similar compounds can act as modulators of serotonin and dopamine receptors, potentially providing therapeutic effects in mood disorders and neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in combination with standard chemotherapy agents like doxorubicin. The results indicated a synergistic effect that enhanced cytotoxicity against resistant cancer cell lines, suggesting its potential as an adjuvant therapy .

Another study focused on the compound's impact on inflammatory markers in animal models of arthritis. It was found to significantly reduce swelling and pain scores compared to control groups, highlighting its therapeutic potential in treating chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

Modification Effect on Activity
Addition of piperidineIncreased potency against tumor cells
Dimethyl substitution at phenylEnhanced lipophilicity and receptor binding
Variations in pyrazole positionAltered selectivity for biological targets

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidine core allows extensive structural diversification. Below is a comparative analysis of key analogs, focusing on substituent effects, synthetic methods, and physicochemical properties.

Substituent Variations and Structural Analogues

Key Observations

Position 1 Substituents :

  • The target compound and share a phenyl group at position 1, which enhances aromatic stacking interactions. In contrast, 2a (SI388) and 17p feature bulkier substituents (e.g., 2-chloro-2-phenylethyl, tetrahydro-2H-pyran-4-ylmethyl), which may influence solubility and membrane permeability .

2z retains a simple NH₂ group, favoring hydrogen bonding but reducing steric bulk .

Position 6 Diversity :

  • The piperidin-1-yl group in the target compound provides a basic nitrogen, enhancing solubility in physiological pH. In contrast, 2a (SI388) and 17p incorporate sulfur-containing groups (methylthio, ethoxynaphthalenyl), which may alter redox stability or target selectivity .

Synthetic Methods :

  • Suzuki coupling (e.g., 25 , 28 in ) is a common strategy for introducing aryl/heteroaryl groups at position 3 or 6 . The target compound’s piperidin-1-yl group likely requires nucleophilic substitution or Buchwald-Hartwig amination, as seen in 14 and 16 .

Physicochemical and Spectral Properties

  • Melting Points: Derivatives with polar substituents (e.g., 12a, m.p. 244–246°C) exhibit higher melting points than those with nonpolar groups (e.g., 2c in , m.p. 128–131°C) .
  • Spectroscopic Data :
    • IR spectroscopy confirms NH stretches (~3150–3400 cm⁻¹) in compounds like 12a and 2a .
    • LC-MS and HRMS (e.g., 2z ) provide precise molecular weight validation, critical for purity assessment .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. Key steps include:

  • Core formation : Condensation of phenyl hydrazine with carbonitriles or cyanoacetates to form the pyrazolo[3,4-d]pyrimidine core .
  • Substituent introduction : Alkylation or nucleophilic substitution at the 4- and 6-positions using reagents like piperidine (for the 6-position) and 3,4-dimethylphenylamine (for the 4-position) under reflux conditions .
  • Optimization : Solvents such as dimethylformamide (DMF) or ethanol, phase-transfer catalysts, and temperature control (e.g., 60–80°C) are critical for yield enhancement .
  • Purification : Column chromatography or recrystallization from methanol/ethyl acetate is used to isolate the pure product .

Q. How is structural characterization performed for this compound?

Standard techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments and confirm regiochemistry. For example, the piperidinyl group’s protons appear as broad singlets (δ 1.5–2.5 ppm), while aromatic protons from the 3,4-dimethylphenyl group show splitting patterns at δ 6.8–7.3 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C_{27H28_{28}N6_6).
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms intramolecular hydrogen bonding patterns .

Q. What preliminary biological activities are associated with this compound?

Pyrazolo[3,4-d]pyrimidines are explored for:

  • Kinase inhibition : Targeting enzymes like EGFR or BRAF due to structural mimicry of ATP-binding pockets .
  • Anticancer activity : Screening via MTT assays against cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values .
  • Anti-inflammatory effects : COX-2 inhibition assays using ELISA or fluorescence-based methods .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural analysis be resolved?

Discrepancies in NMR or mass spectra may arise from tautomerism or regioisomeric byproducts. Strategies include:

  • Variable-temperature NMR : Resolve dynamic tautomerism by analyzing peak splitting at elevated temperatures (e.g., 40–60°C) .
  • 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish substituent positions .
  • X-ray crystallography : Definitive confirmation of regiochemistry and hydrogen-bonding networks . Example: In a study of similar derivatives, X-ray data resolved ambiguity between N1 and N2 alkylation patterns .

Q. What strategies improve yield in multi-step synthesis?

Yield optimization requires:

  • Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., pyrimidine core vs. final product) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 6-position .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for condensation steps .

Q. How does the piperidinyl substituent influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Flexibility vs. rigidity : Piperidinyl’s six-membered ring enhances binding pocket compatibility compared to smaller substituents (e.g., methyl).
  • Hydrogen bonding : The amine group in piperidine forms interactions with catalytic lysine residues in kinases .
  • Comparative data : Derivatives with piperidinyl show 2–3× higher IC50_{50} values in kinase assays than morpholine analogs .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding .
  • Pull-down assays : Biotinylated analogs of the compound isolate bound proteins for identification via LC-MS/MS .
  • Kinase profiling panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) identifies off-target effects .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

Variations in IC50_{50} values or efficacy may stem from:

  • Assay conditions : Differences in ATP concentrations (10 μM vs. 1 mM) alter inhibition potency in kinase assays .
  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models show divergent responses .
  • Solubility limitations : Poor aqueous solubility (>100 μM in PBS) may understate activity; use of DMSO carriers up to 0.1% is recommended .

Methodological Resources

  • Synthesis protocols : Adapted from pyrazolo[3,4-d]pyrimidine alkylation and amination methods .
  • Analytical workflows : NMR (Bruker 400 MHz), HRMS (Agilent 6545 Q-TOF), and crystallography (Rigaku XtaLAB Synergy) .
  • Biological assays : MTT for cytotoxicity, CETSA for target validation .

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